Deacetylcephalosporin C

Overview

Description

Deacetylcephalosporin C is a derivative of cephalosporin C, which belongs to the class of β-lactam antibiotics. These antibiotics are known for their broad-spectrum antibacterial activity and are widely used in clinical settings to treat various bacterial infections. This compound is particularly notable for its role as an intermediate in the biosynthesis of other cephalosporins.

Preparation Methods

Synthetic Routes and Reaction Conditions: Deacetylcephalosporin C is synthesized from deacetoxycephalosporin C through a hydroxylation reaction. This transformation is catalyzed by the enzyme this compound synthase, which is a 2-oxoglutarate-dependent oxygenase. The reaction requires iron, oxygen, and 2-oxoglutarate as cofactors .

Industrial Production Methods: The industrial production of this compound involves the fermentation of Acremonium chrysogenum, a filamentous fungus. The fermentation process is optimized to maximize the yield of cephalosporin C, which is then converted to this compound through enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions: Deacetylcephalosporin C undergoes several types of chemical reactions, including:

Oxidation: The hydroxylation of deacetoxycephalosporin C to form this compound.

Substitution: Various substitution reactions can occur on the β-lactam ring and the dihydrothiazine ring.

Common Reagents and Conditions:

Oxidation: Iron, oxygen, and 2-oxoglutarate are required for the hydroxylation reaction.

Substitution: Common reagents include halogens, nucleophiles, and electrophiles under mild to moderate conditions.

Major Products:

Oxidation: this compound is the major product of the hydroxylation of deacetoxycephalosporin C.

Substitution: Various substituted cephalosporins can be formed depending on the reagents used.

Scientific Research Applications

Antibiotic Synthesis

Deacetylcephalosporin C is primarily utilized in the synthesis of cephalosporin antibiotics. These antibiotics are effective against both gram-positive and gram-negative bacteria, making them essential in clinical settings. Notable derivatives derived from DAC include:

- Cephalothin

- Cephaloridine

These compounds are particularly valued for their efficacy against infections caused by antibiotic-resistant bacteria .

Enzyme Catalysis in Biosynthesis

The conversion of penicillin to this compound is facilitated by the enzyme deacetoxycephalosporin C synthase (DAOCS). This enzyme plays a pivotal role in the biosynthetic pathway, enabling the transformation of penicillin into cephalosporins through a series of enzymatic reactions . The enhancement of DAOCS activity through genetic modification has been explored to improve yields of DAC and its derivatives, thereby increasing the efficiency of antibiotic production .

Research and Development

Research on this compound has led to advancements in understanding antibiotic biosynthesis and enzyme mechanisms. Studies have focused on:

- Structural Analysis : Investigating the crystal structures of enzymes involved in DAC synthesis to elucidate their mechanisms .

- Genetic Engineering : Modifying DAOCS to enhance its substrate specificity and catalytic efficiency, which can lead to more effective antibiotic production .

Biocatalysis and Green Chemistry

The application of DAC in biocatalysis represents a significant advancement in green chemistry practices. Utilizing microbial enzymes for the production of DAC and its derivatives allows for more sustainable manufacturing processes compared to traditional chemical synthesis methods .

Case Study 1: Enhanced Production of Cephalosporins

A study demonstrated that modifying the C-terminal region of DAOCS resulted in increased transformation rates of penicillin G to this compound, achieving up to a 400% increase in enzyme activity under certain conditions . This highlights the potential for targeted genetic modifications to optimize antibiotic production.

Case Study 2: Structural Insights into DAC Biosynthesis

Research focusing on the crystal structure of this compound acetyltransferase revealed insights into its catalytic mechanism, providing a foundation for further studies aimed at improving cephalosporin biosynthesis efficiency . Understanding these mechanisms can lead to innovations in antibiotic development.

Data Table: Comparison of Cephalosporin Derivatives

| Compound Name | Activity Spectrum | Resistance Profile | Clinical Use |

|---|---|---|---|

| This compound | Broad-spectrum | Low resistance | Precursor for cephalosporins |

| Cephalothin | Gram-positive | Moderate resistance | Surgical prophylaxis |

| Cephaloridine | Broad-spectrum | High resistance | Severe infections |

Mechanism of Action

Deacetylcephalosporin C exerts its effects by inhibiting bacterial cell wall synthesis. It targets the penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .

Comparison with Similar Compounds

Cephalosporin C: The parent compound from which deacetylcephalosporin C is derived.

Deacetoxycephalosporin C: The precursor to this compound in the biosynthetic pathway.

7-Aminodeacetoxycephalosporanic Acid: An intermediate in the synthesis of semisynthetic cephalosporins.

Uniqueness: this compound is unique due to its specific role in the biosynthesis of cephalosporins. Its hydroxylation step is crucial for the formation of the active antibiotic, making it an essential intermediate in the production of various cephalosporin derivatives .

Biological Activity

Deacetylcephalosporin C (DAC) is a significant intermediate in the biosynthesis of cephalosporin antibiotics, which are widely used in clinical settings due to their broad-spectrum antibacterial activity. The following article explores the biological activity of DAC, focusing on its enzymatic synthesis, structural characteristics, and potential applications in pharmaceutical biotechnology.

Overview of this compound

This compound is produced from deacetoxycephalosporin C (DAOC) through the action of deacetoxycephalosporin C synthase (DACS), a 2-oxoglutarate-dependent oxygenase. This transformation involves the hydroxylation of an inert methyl group into an active hydroxyl group, facilitating further chemical modifications that lead to the production of various semisynthetic cephalosporins.

Enzymatic Synthesis

The enzymatic conversion of DAOC to DAC is catalyzed by DACS, which has been the subject of significant research aimed at enhancing its catalytic efficiency through directed evolution methods. The following table summarizes key findings related to the enzymatic activity of DACS variants:

| Enzyme Variant | Substrate | Conversion Efficiency | Notes |

|---|---|---|---|

| Native DACS | Cephalosporin G | Negligible | Limited substrate specificity |

| CefF GOS | Cephalosporin G | High | Achieves complete conversion in ~80 minutes |

| Mutant DACS | DAOC | Improved | Enhanced stability and catalytic efficiency |

DACS catalyzes a critical step in cephalosporin biosynthesis. The reaction requires iron, oxygen, ascorbic acid, and 2-oxoglutarate as cofactors. The process can be summarized as follows:

- Substrate Binding : The enzyme binds to DAOC.

- Hydroxylation : The methyl group on DAOC is hydroxylated to form DAC.

- Product Release : DAC is released, which can then undergo further transformations.

Research indicates that DACS exhibits varying activity depending on substrate structure, with some substrates being converted more efficiently than others .

Biological Activity and Applications

The biological activity of DAC primarily stems from its role as a precursor for semisynthetic cephalosporins such as 7-aminocephalosporanic acid (7ACA) and hydroxymethyl-7-amino-cephalosporanic acid (HACA). These intermediates are crucial for developing various β-lactam antibiotics with enhanced efficacy against resistant bacterial strains.

Case Studies

- Industrial Application : A study demonstrated that a modified DACS variant could convert high concentrations of cephalosporin G into DAC efficiently. This process significantly reduces production costs for semisynthetic cephalosporins, making them more accessible for clinical use .

- Enzyme Engineering : Directed evolution strategies have led to variants of DACS with improved catalytic properties, allowing for higher substrate concentrations and faster reaction times. One notable mutant achieved complete conversion of 18 g/L of cephalosporin G into DAC in approximately 80 minutes .

Properties

IUPAC Name |

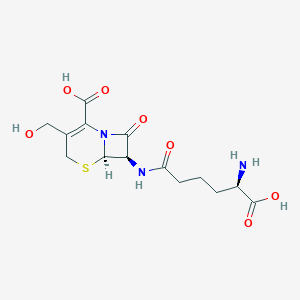

(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O7S/c15-7(13(21)22)2-1-3-8(19)16-9-11(20)17-10(14(23)24)6(4-18)5-25-12(9)17/h7,9,12,18H,1-5,15H2,(H,16,19)(H,21,22)(H,23,24)/t7-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCFYHBHOFBVIV-JWKOBGCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50933157 | |

| Record name | 7-[(5-Amino-5-carboxy-1-hydroxypentylidene)amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476-46-6 | |

| Record name | Deacetylcephalosporin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deacetylcephalosporin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[(5-Amino-5-carboxy-1-hydroxypentylidene)amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.